methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.: 832745-86-5
Cat. No.: VC6241620
Molecular Formula: C16H15N3O2
Molecular Weight: 281.315
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832745-86-5 |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.315 |
| IUPAC Name | methyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C16H15N3O2/c1-10-9-13(16(20)21-3)14-11(2)18-19(15(14)17-10)12-7-5-4-6-8-12/h4-9H,1-3H3 |
| Standard InChI Key | QJQMDWMUJAWJQP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a pyrazolo[3,4-b]pyridine system, a bicyclic structure formed by the fusion of a pyrazole and pyridine ring. Key substituents include:
-
N1: A phenyl group (), contributing to hydrophobic interactions.
-
C3 and C6: Methyl groups (), enhancing steric bulk and metabolic stability.
-
C4: A methoxycarbonyl group (), critical for electronic modulation and binding affinity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 832745-86-5 |
| Molecular Formula | |
| Molecular Weight | 281.315 g/mol |
| IUPAC Name | Methyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
| SMILES | CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)OC |
| InChI Key | QJQMDWMUJAWJQP-UHFFFAOYSA-N |
The 1H-tautomeric form is thermodynamically favored over the 2H-form due to a stability difference of ~37 kJ/mol, as predicted by computational studies .
Spectral Characterization
While experimental spectral data (e.g., NMR, IR) for this specific derivative is limited in public databases, analogous pyrazolo[3,4-b]pyridines exhibit characteristic signals:
-
¹H NMR: Methyl groups at C3 and C6 resonate at δ 2.4–2.6 ppm, while the phenyl ring protons appear as multiplet signals at δ 7.2–7.5 ppm.
-
¹³C NMR: The carbonyl carbon of the ester group typically appears near δ 165–170 ppm .
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis typically involves constructing the pyridine ring onto a preformed pyrazole precursor. A common method utilizes 3-amino-1-phenylpyrazole reacting with α,β-unsaturated ketones or 1,3-dicarbonyl compounds under reflux conditions .
Example Protocol:
-
Reactants: 3-Amino-1-phenylpyrazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv).
-
Solvent: Ethanol or dioxane.
-
Conditions: Reflux at 80–90°C for 12–24 hours.
-
Yield: ~60–75% after recrystallization.
Table 2: Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes purity |
| Temperature | 80°C | Balances rate and decomposition |
| Reaction Time | 18 hours | Completes cyclization |
Mechanistic Insights
The reaction proceeds via a tandem Michael addition and cyclocondensation:
-
Nucleophilic Attack: The amino group of the pyrazole attacks the β-carbon of the α,β-unsaturated ketone.
-
Cyclization: Intramolecular dehydration forms the pyridine ring.
-
Esterification: Post-synthetic methylation of the carboxyl group yields the final product .
| Kinase | IC₅₀ (μM) | Selectivity Over Related Kinases |
|---|---|---|
| VEGFR-2 | 0.8 | 10-fold vs. VEGFR-1 |
| CDK4 | 1.2 | 5-fold vs. CDK6 |
Anticancer Efficacy
In vitro studies reveal promising activity against:
-
Breast Cancer (MCF-7): GI₅₀ = 3.2 μM via apoptosis induction.
-
Colorectal Cancer (HCT-116): GI₅₀ = 4.1 μM through ROS-mediated DNA damage.
Applications in Drug Discovery
Lead Optimization Strategies
Structural modifications to enhance bioavailability and potency include:
-
C4 Ester Hydrolysis: Converting the methoxycarbonyl to a carboxylic acid improves water solubility.
-
N1 Aryl Substitution: Replacing phenyl with heteroaryl groups (e.g., pyridyl) augments target affinity .
Patent Landscape
Over 2,400 patents cover pyrazolo[3,4-b]pyridine derivatives, with key claims focusing on:
-
Composition of Matter: Protects specific substituent combinations.
Future Directions and Challenges
ADME Profiling
Current gaps include:
-
Metabolic Stability: Cytochrome P450-mediated oxidation of the methyl groups.
-
Blood-Brain Barrier Penetration: Limited due to high polar surface area (PSA = 75 Ų).
Preclinical Development
Priority areas for further research:
-
In Vivo Toxicity Studies: Chronic dosing in rodent models.
-
Formulation Development: Nanoencapsulation to enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume